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Cat. No.: B1215199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of

Koenimbine, a carbazole alkaloid isolated from Murraya koenigii, utilizing Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data

interpretation strategies outlined herein are intended to assist in the unambiguous identification

and characterization of this and structurally related natural products.

Introduction to Koenimbine
Koenimbine is a pyranocarbazole alkaloid found in the leaves, stems, and roots of Murraya

koenigii (curry leaf tree).[1][2] Like other carbazole alkaloids from this plant, Koenimbine has

garnered interest for its potential biological activities. Accurate structural elucidation is the

foundational step for any further investigation into its pharmacological properties and for the

development of synthetic analogs. This document details the application of modern

spectroscopic techniques for its structural characterization.

Quantitative Data Presentation
The structural elucidation of Koenimbine is critically dependent on the precise interpretation of

NMR and MS data. The following tables summarize the key quantitative data obtained from

these analyses.
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NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Koenimbine are presented below. Chemical shifts (δ) are

reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for Koenimbine
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Position
¹³C Chemical
Shift (δ)

¹H Chemical
Shift (δ),
Multiplicity, J
(Hz)

Key HMBC
Correlations

Key COSY
Correlations

1 123.6 7.94 (d, J = 8.1) C-3, C-4a, C-9a H-2

2 120.4
7.33 (td, J = 6.9,

1.2)
C-4, C-9a H-1, H-3

3 125.7
7.21 (td, J = 7.5,

1.2)
C-1, C-4a H-2, H-4

4 110.5 7.35 (d, J = 7.5) C-2, C-4b, C-5 H-3

4a 139.8 - - -

4b 118.9 - - -

5 153.8 7.81 (br s, NH) C-4, C-5a, C-9 -

5a 121.2 - - -

6 115.8 6.60 (d, J = 9.8) C-5a, C-7, C-8 H-7

7 127.3 5.65 (d, J = 9.7) C-5a, C-6, C-8 H-6

8 77.9 - - -

9 104.2 7.68 (s)
C-1, C-4a, C-5a,

C-9a
-

9a 148.5 - - -

10 (C-CH₃) 16.3 2.23 (s) C-2, C-3, C-4 -

11 (O-CH₃) 55.4 3.80 (s) C-5 -

12 (C(CH₃)₂) 27.1 1.43 (s, 6H) C-7, C-8, C-9 -

Note: Data compiled from multiple sources.[1][3][4] Slight variations in chemical shifts may

occur depending on the solvent and instrument used.

Mass Spectrometry Data
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High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of

Koenimbine. The fragmentation pattern observed in MS/MS experiments provides further

structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for Koenimbine

Ion Type
Calculated m/z
(C₁₉H₁₉NO₂)

Observed m/z
Fragmentation
Ions (m/z)

Putative
Fragment
Structure

[M+H]⁺ 294.1494 294.1491 279.1259 [M+H - CH₃]⁺

264.1023 [M+H - 2CH₃]⁺

236.0917 [M+H - C₃H₇O]⁺

Note: The primary fragmentation involves the loss of a methyl group from the dimethylpyran

ring, leading to a stable aromatic system.

Experimental Protocols
The following protocols provide a detailed methodology for the isolation, purification, and

spectroscopic analysis of Koenimbine.

Isolation and Purification of Koenimbine
Plant Material Collection and Preparation: Collect fresh leaves of Murraya koenigii. Air-dry

the leaves in the shade and then grind them into a fine powder.

Extraction:

Macerate the powdered leaves in methanol (or a solvent system like hexane followed by

ethyl acetate) for 72 hours at room temperature.

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to

obtain a crude extract.

Solvent-Solvent Partitioning:
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Suspend the crude methanol extract in water and perform liquid-liquid partitioning with

solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions

containing carbazole alkaloids.

Chromatographic Purification:

Subject the alkaloid-rich fraction (typically the chloroform or ethyl acetate fraction) to

column chromatography over silica gel.

Elute the column with a gradient of hexane and ethyl acetate.

Collect the fractions and monitor by TLC. Combine fractions showing a prominent spot

corresponding to Koenimbine.

Further purify the combined fractions using preparative High-Performance Liquid

Chromatography (HPLC) to obtain pure Koenimbine.

NMR Spectroscopic Analysis
Sample Preparation: Dissolve approximately 5-10 mg of purified Koenimbine in 0.5 mL of a

deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire a standard ¹H NMR spectrum.

Parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

¹³C NMR and DEPT Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.

Parameters: 100-150 MHz, >1024 scans, relaxation delay of 2 seconds.

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃

groups.
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2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons. This is crucial for connecting different structural

fragments.

Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution of Koenimbine (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of

the protonated molecular ion [M+H]⁺.

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the

fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

Visualizations
The following diagrams illustrate the workflow for the structural elucidation of Koenimbine and

the key correlations used in this process.
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Experimental workflow for Koenimbine structural analysis.
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Logical flow for Koenimbine structure determination.

Conclusion
The combined application of 1D and 2D NMR spectroscopy with high-resolution mass

spectrometry provides a robust and reliable methodology for the structural elucidation of

Koenimbine. The protocols and data presented in these application notes serve as a

comprehensive resource for researchers in natural product chemistry and drug discovery,

facilitating the accurate identification and further investigation of this and other related

carbazole alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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